

# Pharmacokinetic Parameters of Oxolinic Acid in Aquatic Species

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## Compound Focus: Oxolinic Acid

CAS No.: 14698-29-4

Cat. No.: S538400

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The following tables summarize key pharmacokinetic data from recent studies, highlighting the significant variation in drug disposition across different species, administration routes, and environmental conditions.

**Table 1: Plasma/Serum and Tissue Pharmacokinetics in Various Fish Species**

Species & Administration Route	Matrix	Cmax (µg/mL or µg/g)	Tmax (h)	Elimination Half-life (t <sub>1/2β</sub> , h)	Reference
Lumpfish (Oral, 25 mg/kg, 12°C)	Plasma	2.12 µg/mL	10.3	21	[1] [2]
Lumpfish (Oral, 25 mg/kg, 12°C)	Muscle	4.01 µg/g	11.1	Information missing	[1] [2]
Lumpfish (Oral, 25 mg/kg, 12°C)	Liver	3.04 µg/g	9.2	Information missing	[1] [2]
Lumpfish (Oral, 25 mg/kg, 12°C)	Head Kidney	4.68 µg/g	10.0	Information missing	[1] [2]
Silver Pompano (In-feed, 12 mg/kg)	Plasma	99.77 µg/kg	6	Information missing	[3]

Species & Administration Route	Matrix	Cmax (µg/mL or µg/g)	Tmax (h)	Elimination Half-life (t <sub>1/2β</sub> , h)	Reference
Silver Pompano (In-feed, 12 mg/kg)	Kidney	1783.33 µg/kg	6	Longest T <sub>1/2</sub>	[3]
Silver Pompano (In-feed, 12 mg/kg)	Intestine	1764.67 µg/kg	6	Information missing	[3]
Corkwing Wrasse (IP injection)	Plasma	2.0 µg/mL	12	16 (t <sub>1/2β</sub> ), 57 (t <sub>1/2γ</sub> )	[4]
Corkwing Wrasse (IP injection)	Muscle	6.7 µg/g	12	15 (t <sub>1/2β</sub> ), 59 (t <sub>1/2γ</sub> )	[4]
Corkwing Wrasse (IP injection)	Liver	7.0 µg/g	12	20 (t <sub>1/2β</sub> ), 72 (t <sub>1/2γ</sub> )	[4]
Corkwing Wrasse (Bath, 200 mg/L, 72 h)	Muscle	2.5 µg/g	Post-treatment	Information missing	[4]

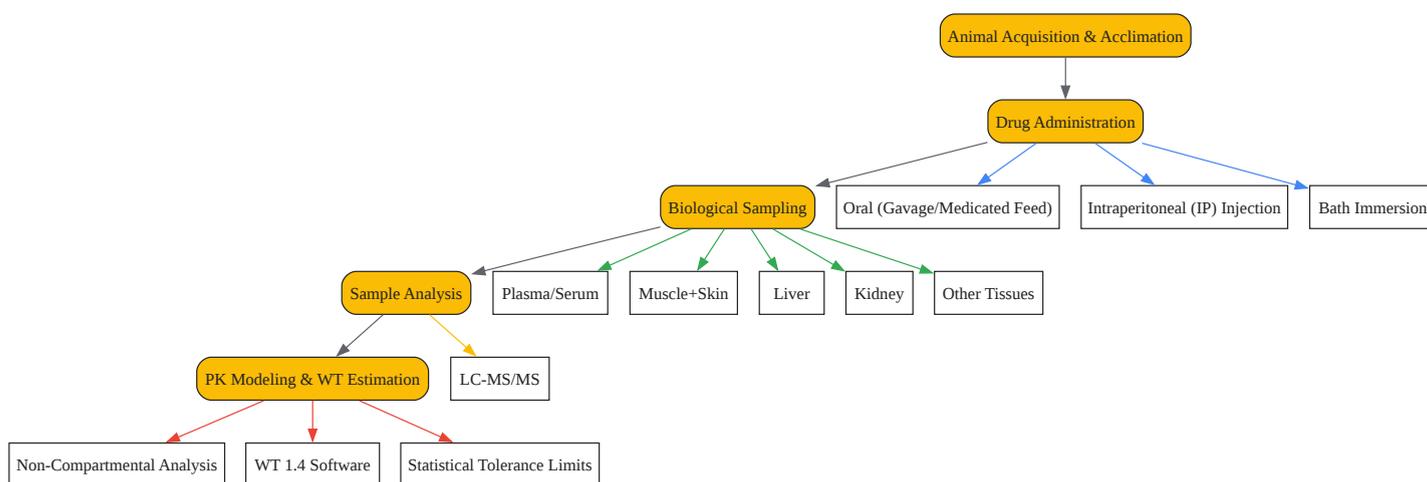
Table 2: Key Influencing Factors and Withdrawal Times

Factor / Species	Key Finding / Parameter	Value / Withdrawal Time	Reference
Water Temperature (Japanese eel, 10 mg/L bath)	Withdrawal Time (20°C)	78.8 days	[5]
Water Temperature (Japanese eel, 10 mg/L bath)	Withdrawal Time (28°C)	27.4 days	[5]
Dosage (Japanese eel, 20 mg/L bath, 28°C)	Withdrawal Time	55.9 days	[5]
Field Validation (Japanese eel, farm conditions)	Withdrawal Time	47.3 days	[5]

Factor / Species	Key Finding / Parameter	Value / Withdrawal Time	Reference
Silver Pompano (In-feed, 12 mg/kg)	Withdrawal Time (with 30% safety margin)	31.2 hours (37.7°C-days)	[3]
Tissue Affinity (Silver Pompano)	Tissue/Plasma Ratio (Cmax): Kidney	13.95	[3]
Tissue Affinity (Silver Pompano)	Tissue/Plasma Ratio (Cmax): Intestine	17.12	[3]

## Detailed Experimental Protocols

The data presented above were generated using rigorous and standardized methodologies. The following workflow outlines the general experimental process, with specific details for key steps provided thereafter.



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*Diagram of the standard workflow for pharmacokinetic and withdrawal time studies in fish.*

Here is a detailed breakdown of the key methodological steps illustrated above:

- **Animal Acquisition & Acclimation:** Studies used healthy, farm-sourced fish acclimated for approximately two weeks in flow-through tanks with controlled temperature and salinity. Fish were typically starved 24 hours pre-administration [3] [6].
- **Drug Administration:** Protocols involved:
  - **Oral Administration:** A single dose of **25 mg/kg** for lumpfish [1] [2] or **12 mg/kg** for silver pompano [3] via gavage or voluntary intake of medicated feed.
  - **Bath Treatment:** Japanese eel were exposed to **oxolinic acid** at **10 or 20 mg/L** for **12 hours** [5].

- **Biological Sampling:** Sequential sacrifice of fish (n=6 per time point) to collect **plasma, muscle (often with skin), liver, and kidney** [3] [1]. Sampling schedules spanned from hours to several weeks to fully characterize drug absorption and elimination [5] [6].
- **Sample Analysis:** Tissue and plasma concentrations were quantified using **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)**, a highly specific and sensitive method [3] [5] [1].
- **Pharmacokinetic Modeling & Withdrawal Time (WT) Estimation:** Plasma concentration-time data were analyzed via **non-compartmental methods** to determine key parameters (C<sub>max</sub>, T<sub>max</sub>, half-life, AUC) [6]. Withdrawal times were calculated using statistical tolerance limit methods (e.g., with WT 1.4 software) to ensure residue levels fall below the Maximum Residue Limit (MRL) with 95% confidence [5] [6].

## Conclusion for Researchers

The pharmacokinetics of **oxolinic acid** are highly species-specific and significantly influenced by environmental factors like water temperature and administration method. This variability underscores the necessity of conducting species-specific studies under relevant conditions to establish effective and safe dosing regimens and withdrawal periods, which are critical for both clinical efficacy in aquaculture and public food safety.

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